{({4-[(Trimethylsilyl)ethynyl]phenyl}methylene)bis[(1H-pyrrole-5,2-diyl)]}bis[(3,5-di-tert-butylphenyl)methanone]
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Overview
Description
{({4-[(Trimethylsilyl)ethynyl]phenyl}methylene)bis[(1H-pyrrole-5,2-diyl)]}bis[(3,5-di-tert-butylphenyl)methanone] is a complex organic compound with a molecular formula of C50H62N2O2Si This compound is notable for its unique structure, which includes a trimethylsilyl group, ethynyl linkage, and multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {({4-[(Trimethylsilyl)ethynyl]phenyl}methylene)bis[(1H-pyrrole-5,2-diyl)]}bis[(3,5-di-tert-butylphenyl)methanone] typically involves multiple steps. One common method includes the following steps:
Formation of the Trimethylsilyl-Ethynyl Intermediate: This step involves the reaction of trimethylsilylacetylene with a suitable halogenated precursor under basic conditions to form the trimethylsilyl-ethynyl intermediate.
Coupling with Aromatic Rings: The intermediate is then coupled with aromatic rings through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to form the desired product.
Cyclization and Functionalization: The final steps involve cyclization and functionalization to introduce the pyrrole and methanone groups under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the general principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied.
Chemical Reactions Analysis
Types of Reactions
{({4-[(Trimethylsilyl)ethynyl]phenyl}methylene)bis[(1H-pyrrole-5,2-diyl)]}bis[(3,5-di-tert-butylphenyl)methanone] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the trimethylsilyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
{({4-[(Trimethylsilyl)ethynyl]phenyl}methylene)bis[(1H-pyrrole-5,2-diyl)]}bis[(3,5-di-tert-butylphenyl)methanone] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of {({4-[(Trimethylsilyl)ethynyl]phenyl}methylene)bis[(1H-pyrrole-5,2-diyl)]}bis[(3,5-di-tert-butylphenyl)methanone] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
{({4-[(Trimethylsilyl)ethynyl]phenyl}methylene)bis[(1H-pyrrole-5,2-diyl)]}bis[(3,5-di-tert-butylphenyl)methanone]: Shares structural similarities with other compounds containing trimethylsilyl groups and ethynyl linkages.
Methanone,[[[4-[(trimethylsilyl)ethynyl]phenyl]methylene]di-1H-pyrrole-5,2-diyl]bis[[3,5-bis(1,1-dimethylethyl)phenyl]-: Another compound with similar functional groups and reactivity.
Uniqueness
Its structure allows for diverse reactivity and interactions, making it a valuable compound for scientific exploration .
Properties
CAS No. |
389799-87-5 |
---|---|
Molecular Formula |
C50H62N2O2Si |
Molecular Weight |
751.1 g/mol |
IUPAC Name |
[5-[[5-(3,5-ditert-butylbenzoyl)-1H-pyrrol-2-yl]-[4-(2-trimethylsilylethynyl)phenyl]methyl]-1H-pyrrol-2-yl]-(3,5-ditert-butylphenyl)methanone |
InChI |
InChI=1S/C50H62N2O2Si/c1-47(2,3)36-26-34(27-37(30-36)48(4,5)6)45(53)42-22-20-40(51-42)44(33-18-16-32(17-19-33)24-25-55(13,14)15)41-21-23-43(52-41)46(54)35-28-38(49(7,8)9)31-39(29-35)50(10,11)12/h16-23,26-31,44,51-52H,1-15H3 |
InChI Key |
YKVNVKHLYFXIBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)C2=CC=C(N2)C(C3=CC=C(C=C3)C#C[Si](C)(C)C)C4=CC=C(N4)C(=O)C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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